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3-[(Oxan-4-yl)methyl]azetidine

Cat. No.: B13234359
M. Wt: 155.24 g/mol
InChI Key: FIJZVMPMSOMGCE-UHFFFAOYSA-N
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Description

Structural Context of Azetidine (B1206935) Ring Systems in Chemical Research

Azetidines are four-membered saturated heterocycles containing one nitrogen atom. ijmrset.comontosight.ai For a long time, they were relatively underexplored compared to other nitrogenous heterocycles like aziridines (three-membered) and pyrrolidines (five-membered), largely due to the challenges associated with their synthesis. nih.govrsc.org However, recent advancements in synthetic methodologies have made a wide array of substituted azetidines more accessible, spurring significant interest in their application. nih.govrsc.org

The defining feature of the azetidine ring is its considerable ring strain, with an experimentally determined ring-strain energy of approximately 25.2 kcal/mol. clockss.orgresearchgate.net This value is comparable to that of highly reactive rings like aziridine (B145994) (26.7 kcal/mol) and cyclobutane (B1203170) (26.4 kcal/mol). researchgate.net This inherent strain governs much of the ring's reactivity, making it susceptible to ring-opening reactions under specific conditions. rsc.orgclockss.org Despite this strain, the azetidine ring is notably more stable than the aziridine ring, allowing for easier handling and incorporation into more complex molecular architectures. rsc.orgresearchgate.net

This balance of stability and reactivity, combined with its molecular rigidity and polar nature, has established azetidine as a valuable scaffold in medicinal chemistry. nih.govresearchgate.netnih.gov Its rigid structure provides well-defined exit vectors for substituents, which is advantageous for optimizing interactions with biological targets. nih.gov The presence of the nitrogen atom also introduces polarity and a potential hydrogen bond acceptor/donor site. Consequently, azetidine-containing compounds have been investigated for a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, and have been used in the treatment of central nervous system disorders. nih.govontosight.ai

PropertyDescription
Structure Four-membered saturated ring with one nitrogen and three carbon atoms. ijmrset.com
Ring Strain Energy Approximately 25.2 kcal/mol, leading to unique reactivity. clockss.orgresearchgate.net
Stability More stable and easier to handle than the three-membered aziridine ring. rsc.orgresearchgate.net
Key Features Provides a rigid, three-dimensional scaffold with defined substituent vectors. nih.govnih.gov The nitrogen atom acts as a polar feature and a basic center.
Applications Used as a building block in organic synthesis and as a key pharmacophore in medicinal chemistry. nih.govclockss.org

Structural Context of Oxane Ring Systems in Chemical Research

The oxane ring, systematically known as tetrahydropyran (B127337) (THP), is a saturated six-membered heterocycle containing five carbon atoms and one oxygen atom. drugbank.comwikipedia.org Unlike the strained azetidine ring, the oxane ring is conformationally flexible, preferentially adopting a low-energy chair conformation similar to cyclohexane (B81311). wikipedia.org This structure is a common feature in a vast number of natural products, most notably in pyranose sugars like glucose. wikipedia.orgresearchgate.net

In the context of drug discovery and medicinal chemistry, the tetrahydropyran motif is frequently employed as a bioisostere for other cyclic and acyclic fragments. pharmablock.com For instance, it is often used to replace a cyclohexane ring to introduce polarity and a hydrogen bond acceptor (the ring oxygen) without adding hydrogen bond donor capabilities. pharmablock.com This substitution can favorably modulate a molecule's physicochemical properties, such as improving aqueous solubility and altering its absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com Compared to its acyclic ether counterparts, the rigid cyclic structure of oxane reduces the entropic penalty upon binding to a biological target. pharmablock.com

The utility of the oxane ring extends to its role as a versatile synthetic intermediate. Derivatives such as 3,4-dihydropyran are used to introduce the tetrahydropyranyl (THP) protecting group for alcohols in organic synthesis. wikipedia.org The incorporation of the oxane scaffold into drug candidates has led to the development of successful therapeutic agents, highlighting its importance in contemporary chemical research. researchgate.netpharmablock.com

PropertyDescription
Structure Six-membered saturated ring with one oxygen and five carbon atoms. drugbank.com
Conformation Adopts a stable, low-energy chair conformation. wikipedia.org
Key Features The ring oxygen acts as a hydrogen bond acceptor, increasing polarity compared to carbocyclic analogues. pharmablock.com It is a common scaffold in natural products. researchgate.net
Applications Used as a bioisosteric replacement for cyclohexane or acyclic ethers to improve physicochemical properties of drug candidates. pharmablock.com The THP group is a common protecting group in organic synthesis. wikipedia.org

Significance of Integrated Azetidine-Oxane Motifs in Contemporary Organic Chemistry

The integration of azetidine and oxane rings into a single hybrid scaffold, as seen in 3-[(Oxan-4-yl)methyl]azetidine, creates a molecule with a unique topographical and chemical profile. This combination leverages the distinct properties of each heterocycle to offer a versatile building block for constructing more complex molecules. The azetidine portion provides a rigid, polar anchor with a reactive nitrogen center suitable for further functionalization, while the oxane moiety, connected via a methyl linker, acts as a bulky, polar, and conformationally relevant substituent.

This structural combination is of significant interest in medicinal chemistry for several reasons. The scaffold is inherently three-dimensional, a desirable characteristic for moving beyond flat, aromatic structures in drug design to improve selectivity and properties. The presence of two heteroatoms (nitrogen and oxygen) in distinct ring systems provides multiple points for potential hydrogen bonding and other polar interactions with biological targets like enzymes and receptors. smolecule.com

Research on structurally related compounds, such as (1-(Tetrahydro-2h-pyran-4-yl)azetidin-3-yl)methanamine, highlights the use of this hybrid scaffold as a building block for synthesizing complex organic molecules and for its potential as a biochemical probe or inhibitor. The synthesis of such molecules often involves the coupling of pre-formed azetidine and tetrahydropyran precursors. The specific linkage in this compound, where the oxane ring is attached at its 4-position to the 3-position of the azetidine via a methylene (B1212753) group, provides a defined spatial arrangement between the two heterocyclic cores. This specific connectivity is crucial for exploring structure-activity relationships in drug discovery programs. The hydrochloride salt of this compound is also noted in chemical databases, indicating its utility as a stable, water-soluble intermediate for further chemical elaboration. uni.lubldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B13234359 3-[(Oxan-4-yl)methyl]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-(oxan-4-ylmethyl)azetidine

InChI

InChI=1S/C9H17NO/c1-3-11-4-2-8(1)5-9-6-10-7-9/h8-10H,1-7H2

InChI Key

FIJZVMPMSOMGCE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC2CNC2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Oxan 4 Yl Methyl Azetidine

Retrosynthetic Strategies for the 3-[(Oxan-4-yl)methyl]azetidine Framework

Retrosynthetic analysis of this compound suggests several logical bond disconnections to identify potential starting materials. The most common strategies focus on disconnecting the bonds forming the azetidine (B1206935) ring or the bond connecting the oxane moiety to the azetidine.

A primary disconnection across the C2-N1 and C3-C4 bonds suggests a [2+2] cycloaddition pathway, where the azetidine ring is formed from an imine and an alkene precursor. Another key strategy involves disconnecting one of the C-N bonds within the azetidine ring, pointing towards an intramolecular cyclization of a functionalized propane (B168953) backbone. For instance, a 1,3-disubstituted propane bearing an amine and a suitable leaving group can be a viable precursor.

Alternatively, disconnection at the C3-C(methyl) bond points to strategies involving the functionalization of a pre-formed azetidine ring. This could involve the reaction of an azetidine-3-yl intermediate with an oxan-4-ylmethyl electrophile or nucleophile. Strain-release strategies offer another pathway, envisioning a highly strained precursor like a 1-azabicyclo[1.1.0]butane which can be opened to install the desired substituent at the C3 position.

Formation of the Azetidine Ring System

The construction of the strained four-membered azetidine ring is a significant challenge in synthetic chemistry. Various methodologies have been developed to address this, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a foundational method for azetidine synthesis. This approach typically involves a nucleophilic substitution reaction where an amine attacks an electrophilic carbon center three atoms away, forming the heterocyclic ring. A common pathway is the cyclization of γ-amino halides or γ-amino alcohols (activated as sulfonates, for example). nih.gov

Another effective intramolecular strategy is the regioselective aminolysis of epoxides. For example, La(OTf)3 has been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. nih.govbohrium.com This method is notable for its tolerance of acid-sensitive functional groups. nih.gov

Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis

Precursor Type Catalyst/Conditions Product Type Yield Reference
cis-3,4-Epoxy amine La(OTf)3, (CH2Cl)2, reflux 3-Hydroxyazetidine High nih.gov
N-trityl-2-amino-4-bromobutanoate Not specified Azetidine-2-carboxylate Not specified researchgate.net

[2+2] Cycloaddition Reactions in Azetidine Synthesis

The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is one of the most direct methods for constructing the azetidine ring. rsc.org This reaction can be initiated photochemically, often requiring UV light. researchgate.net However, recent advancements have enabled these cycloadditions using visible light and a photocatalyst, which offers milder reaction conditions. springernature.comchemrxiv.org

The scope of the reaction has been expanded to include intermolecular cycloadditions between various partners, such as oximes and alkenes, catalyzed by iridium-based photosensitizers via a triplet energy transfer mechanism. springernature.comchemrxiv.org These methods can produce highly functionalized azetidines that would be difficult to access through other routes. rsc.org The choice of cycloaddition partners and reaction conditions can control the regioselectivity and stereoselectivity of the resulting azetidine product. nih.gov

Table 2: [2+2] Cycloaddition Methods for Azetidine Synthesis

Imine Component Alkene Component Conditions Product Reference
Cyclic Oxime Aryl Alkyne Visible Light, Photocatalyst 2-Azetine (reducible to azetidine) nih.gov
2-Isoxazoline-3-carboxylate Alkene Visible Light, Ir(III) photocatalyst Functionalized Azetidine rsc.org

Aza-Michael Addition Reactions for Azetidine Scaffolds

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for forming C-N bonds. mdpi.comresearchgate.net While not always forming the ring directly, this reaction is crucial for synthesizing precursors for subsequent intramolecular cyclizations. bohrium.com

A contemporary approach involves using (N-Boc-azetidin-3-ylidene)acetate as a Michael acceptor. mdpi.comresearchgate.net Reaction with various heterocyclic amines, such as pyrazoles, imidazoles, and triazoles, in the presence of a base like DBU, yields a diverse range of functionalized 3-substituted azetidines. mdpi.comnih.gov This strategy effectively builds complexity onto a pre-formed azetidine core.

Table 3: Aza-Michael Addition for Synthesis of 3-Substituted Azetidines

Michael Acceptor Amine Nucleophile Conditions Yield Reference
(N-Boc-azetidin-3-ylidene)acetate 1H-Pyrazole DBU, Acetonitrile, 16h 83% mdpi.com
(N-Boc-azetidin-3-ylidene)acetate 1H-Imidazole DBU, Acetonitrile 53% mdpi.com

Strain-Release Strategies for Azetidine Derivatives

Strain-release strategies utilize highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can undergo ring-opening reactions to form functionalized azetidines. rsc.orgnih.gov This approach allows for the predictable formation of two new bonds in a single operation. chemrxiv.org The addition of nucleophilic organometallic reagents onto in-situ generated azabicyclobutanes leads to the selective formation of 3-substituted azetidine intermediates. rsc.org

More recently, visible-light-driven methods have been developed where radical intermediates are intercepted by ABBs, leading to densely functionalized azetidines in high yields. chemrxiv.orgchemrxiv.org This radical strain-release (RSR) photocatalysis provides access to new azetidine variants that were previously difficult to synthesize. chemrxiv.orgunipd.it

Transition Metal-Catalyzed Methods

Transition metal catalysis has emerged as a powerful platform for synthesizing azetidines through novel bond formations.

C-H Amination : Palladium-catalyzed intramolecular C(sp³)–H amination has been successfully applied to the synthesis of functionalized azetidines. rsc.orgacs.org This method involves the direct conversion of a C-H bond into a C-N bond, offering high atom economy. For example, γ-C(sp³)–H amination of substrates containing a directing group can proceed via a Pd(IV) intermediate to form the azetidine ring. rsc.org Rhodium catalysts are also effective for intermolecular C–H amination of bromoalkanes, which can then undergo subsequent cyclization to form the azetidine ring. nsf.gov

Kulinkovich-type Couplings : Titanium(IV)-mediated couplings, based on the Kulinkovich reaction, provide a route to spirocyclic NH-azetidines from oxime ethers and Grignard reagents. rsc.orgresearchgate.net The proposed mechanism involves the formation of a titanacyclopropane intermediate, which acts as a 1,2-dianion equivalent and inserts into the oxime ether to generate the four-membered ring. researchgate.netresearchgate.net This method is notable for its ability to construct structurally diverse and densely functionalized azetidines. rsc.org

Table 4: Overview of Transition Metal-Catalyzed Azetidine Syntheses

Method Catalyst Key Intermediate Substrate Reference
Intramolecular C(sp³)–H Amination Palladium(II) Alkyl–Pd(IV) Amine with cleavable template rsc.org
Intermolecular C(sp³)–H Amination Rhodium(II) Rh-nitrene Bromoalkanes nsf.gov

Organocatalytic and Stereoselective Azetidine Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. The enantioselective synthesis of azetidines, and particularly those with functional groups amenable to further elaboration, is of significant interest.

Another powerful strategy for constructing the azetidine ring is through [2+2] cycloaddition reactions. Organocatalytic enantioselective [2+2] cycloadditions of ketimines and allenes, catalyzed by peptide-mimic phosphonium (B103445) salts, have been developed for the synthesis of chiral fused α-trifluoromethyl azetidines. rsc.org This method provides access to structurally diverse azetidines with two densely functionalized carbon stereocenters in high yields and with excellent diastereo- and enantioselectivities. rsc.org While this example leads to a fused system, the underlying principle of organocatalyzed cycloaddition is a viable strategy for the construction of substituted monocyclic azetidines as well.

Furthermore, biocatalysis, which can be considered a subset of organocatalysis, has shown promise in the synthesis of azetidines. Engineered enzymes, such as evolved variants of cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to produce azetidines via a acs.orgnih.gov-Stevens rearrangement with exceptional stereocontrol. acs.org This biocatalytic approach can override the inherent reactivity of the starting materials to favor the formation of the desired azetidine ring. acs.org

The table below summarizes key aspects of these organocatalytic approaches.

Methodology Key Features Products Stereocontrol
Enantioselective α-chlorination of aldehydesMulti-step sequence, common intermediateC2-functionalized azetidines84–92% ee nih.gov
[2+2] Cycloaddition of ketimines and allenesPeptide-mimic phosphonium salt catalystFused α-trifluoromethyl azetidinesExcellent diastereo- and enantioselectivity rsc.org
Biocatalytic ring expansion of aziridinesEngineered cytochrome P450 variantChiral azetidines99:1 er acs.org

La(OTf)₃-Catalyzed Intramolecular Regioselective Aminolysis in Azetidine Synthesis

Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have proven to be effective Lewis acid catalysts for various organic transformations, including the synthesis of azetidines. A notable application is the catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a direct route to functionalized azetidines. nih.gov

This methodology involves the treatment of a cis-3,4-epoxy amine with a catalytic amount of La(OTf)₃. The Lewis acidic catalyst activates the epoxide ring, facilitating a regioselective intramolecular attack by the pendant amine at the C3 position of the epoxide, leading to the formation of the azetidine ring. nih.gov This reaction proceeds in high yields and is tolerant of a wide range of functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.gov

The optimization of reaction conditions has shown that using La(OTf)₃ in a solvent such as 1,2-dichloroethane (B1671644) under reflux provides the desired azetidine products efficiently. nih.gov The substrate scope is broad, with various substituents on the amino group being well-tolerated. For instance, both electron-rich and electron-deficient benzyl (B1604629) groups, as well as alkyl and allyl groups on the nitrogen atom, lead to the corresponding azetidines in good to high yields. nih.gov

The table below presents a selection of substrates and their corresponding yields in the La(OTf)₃-catalyzed synthesis of azetidines. nih.gov

Substrate (R group on Nitrogen) Solvent Catalyst Loading (mol%) Yield (%)
Benzyl(CH₂Cl)₂595
4-Methoxybenzyl(CH₂Cl)₂594
4-(Trifluoromethyl)benzyl(CH₂Cl)₂592
n-Butyl(CH₂Cl)₂594
tert-Butyl(CH₂Cl)₂591
Allyl(CH₂Cl)₂565

Horner-Wadsworth-Emmons Reaction in Azetidine Precursor Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions. wikipedia.org While not a direct method for azetidine ring formation, the HWE reaction is a crucial tool for the synthesis of precursors that can be subsequently cyclized to form the azetidine ring. This reaction is particularly valuable for introducing carbon-carbon double bonds with high (E)-selectivity, which can then be functionalized to facilitate ring closure. organic-chemistry.org

A general strategy for utilizing the HWE reaction in azetidine synthesis involves the preparation of a γ-amino alcohol or a related derivative where the amino and hydroxyl groups are separated by a three-carbon chain. The HWE reaction can be employed to construct the carbon backbone of such a precursor. For example, a phosphonate-containing fragment can be reacted with an aldehyde that also bears a protected amino group or a precursor to an amino group. The resulting α,β-unsaturated ester or ketone can then be reduced and deprotected to reveal the γ-amino alcohol, which can be cyclized to the azetidine via activation of the hydroxyl group as a leaving group. mdpi.comrsc.org

An illustrative example of the HWE reaction's utility in synthesizing heterocyclic precursors is the preparation of 3-methylidenetetrahydropyran-4-ones, where the exocyclic double bond is introduced via an intramolecular HWE reaction. nih.gov A similar intramolecular approach could be envisioned for the synthesis of azetidine precursors. Furthermore, an organocatalytic aminooxylation followed by a Horner-Wadsworth-Emmons olefination has been developed for the synthesis of enantioenriched γ-functionalized vinyl sulfones, which are versatile precursors for various functionalized molecules. nih.gov

The versatility of the HWE reaction allows for the synthesis of a wide array of precursors with varying substitution patterns, which in turn provides access to a diverse range of substituted azetidines. The reaction's tolerance for various functional groups and its predictable stereochemical outcome make it an indispensable tool in the synthetic chemist's arsenal. researchgate.net

Oxidative Allene (B1206475) Amination Approaches to Azetidine-3-ones

Azetidin-3-ones are valuable synthetic intermediates that can be further functionalized to access a variety of substituted azetidines. A novel and efficient approach to the synthesis of densely functionalized, fused azetidin-3-ones involves an oxidative allene amination strategy. This method utilizes the unique reactivity of allenes to construct the azetidine ring with high stereocontrol.

The key steps in this process are the regioselective aziridination of the distal double bond of a silyl-substituted homoallenic sulfamate, followed by a facile rearrangement of the resulting endocyclic bicyclic methyleneaziridine. nih.gov The initial aziridination is directed to the distal double bond of the allene, yielding a methyleneaziridine with excellent stereocontrol. Subsequent treatment with an electrophilic oxygen source triggers a rearrangement to the fused azetidin-3-one (B1332698). nih.gov

A significant advantage of this methodology is the effective transfer of axial chirality from the allene precursor to central chirality in the azetidin-3-one product. nih.gov The steric nature of the silyl (B83357) group on the allene can also be used to direct further functionalization of the resulting bicyclic system, adding another layer of synthetic versatility. nih.gov This approach bypasses the need for potentially hazardous diazo compounds often used in other syntheses of azetidin-3-ones and provides access to enantioenriched azetidine scaffolds with potential biological applications. nih.gov

Formation of the Oxane Ring System

The oxane, or tetrahydropyran (B127337) (THP), ring is a common structural motif in a vast number of biologically active natural products. Its synthesis, particularly with stereocontrol, has been the subject of extensive research.

Ring-Closing Strategies for Substituted Tetrahydropyrans

A variety of ring-closing strategies have been developed for the synthesis of substituted tetrahydropyrans. These methods often involve the intramolecular cyclization of a linear precursor containing a hydroxyl group and a reactive functional group, such as an epoxide, an alkene, or a leaving group.

One powerful strategy is the intramolecular oxa-conjugate cyclization, which has been successfully applied to the total synthesis of several tetrahydropyran-containing natural products. semanticscholar.org This method typically involves the cyclization of a hydroxy-functionalized α,β-unsaturated ester, ketone, or thioester. Another approach is the domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization, which allows for the rapid and stereoselective synthesis of substituted tetrahydropyrans from simple acyclic precursors in a single step. acs.org

Reductive etherification of δ-trialkylsilyloxy substituted ketones, catalyzed by bismuth tribromide and a silane, provides a convenient route to cis-2,6-disubstituted tetrahydropyrans. nih.gov Additionally, gold-catalyzed sequences involving Meyer-Schuster rearrangement, hydration, and oxa-Michael addition of bis-propargylic alcohols have been shown to be effective for the stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans. mdpi.com

A solid-phase tandem ene-reaction/intramolecular Sakurai cyclization has also been developed for the synthesis of highly substituted tetrahydropyrans with excellent control over the relative stereochemistry of newly formed stereocenters. acs.org

The table below summarizes some of these ring-closing strategies.

Strategy Key Reaction Product Substitution Stereoselectivity
Domino Olefin Cross-Metathesis/Intramolecular Oxa-Conjugate CyclizationCross-metathesis followed by oxa-Michael additionVariousStereoselective acs.org
Reductive EtherificationIntramolecular reaction of a silyloxy ketonecis-2,6-disubstitutedHigh diastereoselectivity nih.gov
Gold-Catalyzed CascadeMeyer-Schuster rearrangement/hydration/oxa-Michael additioncis-2,6-disubstitutedStereoselective mdpi.com
Tandem Ene-Reaction/Sakurai CyclizationCarbonyl-ene reaction followed by intramolecular cyclizationPolysubstitutedComplete relative stereocontrol acs.org

Stereocontrolled Synthesis of Oxane Moieties

Achieving stereocontrol in the synthesis of substituted oxanes is crucial, as the biological activity of these molecules is often highly dependent on their stereochemistry. Many of the ring-closing strategies mentioned above offer excellent stereoselectivity.

For instance, the intramolecular reductive etherification of δ-trialkylsilyloxy ketones consistently yields cis-2,6-disubstituted tetrahydropyrans. nih.gov The stereochemical outcome is rationalized by a chair-like transition state where the substituents adopt equatorial positions to minimize steric interactions. Similarly, the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a powerful method for the stereoselective synthesis of tetrahydropyrans, often proceeding through a chair-like transition state to give the all-cis product. nih.gov

The stereoselective construction of polysubstituted tetrahydropyrans with vicinal quaternary and tertiary stereocenters can be achieved through the acid-mediated cyclization of allylsilyl alcohols. uva.es This method provides the anti product with respect to the silyl group and the C3 substituent with excellent diastereoselectivity. uva.es

Furthermore, an intramolecular amide enolate alkylation has been developed for the highly stereoselective construction of cis-2,6-disubstituted tetrahydropyrans. acs.org This method was successfully applied in the total synthesis of (–)-centrolobine. acs.org

The choice of synthetic strategy will depend on the desired substitution pattern and stereochemistry of the target oxane ring. The development of these diverse and highly stereoselective methods has greatly facilitated the synthesis of complex molecules containing the tetrahydropyran motif.

Construction of the Methyl Linker and Integration of Ring Systems

Sequential strategies involve the construction of one heterocyclic core followed by the stepwise addition of the components of the second heterocycle and the linking methylene (B1212753) group. A common approach begins with a pre-formed azetidine scaffold.

One such pathway commences with the readily available N-Boc-azetidin-3-one. A Horner-Wadsworth-Emmons reaction with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (B95107) (THF), yields methyl (N-Boc-azetidin-3-ylidene)acetate. This α,β-unsaturated ester is a key intermediate. The double bond can then be catalytically hydrogenated, for example using a palladium on carbon (Pd/C) catalyst, to afford the saturated ester. Subsequent reduction of the ester moiety, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), furnishes N-Boc-3-(hydroxymethyl)azetidine.

The hydroxyl group of N-Boc-3-(hydroxymethyl)azetidine can be converted into a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting N-Boc-3-(tosyloxymethyl)azetidine is then a suitable electrophile for coupling with an organometallic nucleophile derived from the oxane ring. For instance, a Grignard reagent, such as (oxan-4-yl)methylmagnesium bromide, can be prepared from 4-(bromomethyl)oxane and magnesium metal. The coupling of these two fragments, typically in an etheral solvent like THF, forms the desired carbon-carbon bond, yielding N-Boc-3-[(Oxan-4-yl)methyl]azetidine. Final deprotection of the Boc group under acidic conditions, for example with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, provides the target compound, this compound.

StepReactantsReagents and ConditionsProductTypical Yield (%)
1N-Boc-azetidin-3-one, Methyl 2-(dimethoxyphosphoryl)acetateNaH, THFMethyl (N-Boc-azetidin-3-ylidene)acetate85-95
2Methyl (N-Boc-azetidin-3-ylidene)acetateH₂, Pd/C, Methanol (B129727)Methyl (N-Boc-azetidin-3-yl)acetate90-98
3Methyl (N-Boc-azetidin-3-yl)acetateLiAlH₄, THFN-Boc-3-(hydroxymethyl)azetidine80-90
4N-Boc-3-(hydroxymethyl)azetidineTsCl, PyridineN-Boc-3-(tosyloxymethyl)azetidine85-95
5N-Boc-3-(tosyloxymethyl)azetidine, 4-(bromomethyl)oxaneMg, THFN-Boc-3-[(Oxan-4-yl)methyl]azetidine60-70
6N-Boc-3-[(Oxan-4-yl)methyl]azetidineTFA or HCl in DioxaneThis compound>95

Convergent syntheses involve the independent preparation of key fragments representing the azetidine and oxane moieties, which are then coupled together in a single step. This approach can be more efficient for complex molecules as it allows for the parallel synthesis of building blocks.

A plausible convergent strategy is the Wittig reaction organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgadichemistry.comlumenlearning.com. This would involve the preparation of an azetidine-containing phosphonium ylide and its reaction with an oxane-derived aldehyde. For example, N-Boc-3-(bromomethyl)azetidine can be reacted with triphenylphosphine (B44618) (PPh₃) to form the corresponding phosphonium salt. Treatment of this salt with a strong base, such as n-butyllithium (n-BuLi), generates the Wittig reagent. This ylide is then reacted with tetrahydropyran-4-carbaldehyde to form an alkene, N-Boc-3-[(oxan-4-ylidene)methyl]azetidine. The exocyclic double bond of this intermediate is then reduced via catalytic hydrogenation to give the desired methylene linker. Finally, deprotection of the Boc group yields this compound.

Another convergent approach is reductive amination organic-chemistry.orgrsc.orggoogle.com. This method would involve the reaction of 3-(aminomethyl)azetidine with tetrahydropyran-4-carbaldehyde. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the target amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). The reaction is typically carried out in a protic solvent like methanol or ethanol.

StrategyAzetidine PrecursorOxane PrecursorKey ReactionIntermediate
Wittig ReactionN-Boc-3-(triphenylphosphoniomethyl)azetidine bromideTetrahydropyran-4-carbaldehydeWittig olefinationN-Boc-3-[(oxan-4-ylidene)methyl]azetidine
Reductive Amination3-(Aminomethyl)azetidineTetrahydropyran-4-carbaldehydeImine formation and reductionImine/Enamine

Precursor Synthesis and Optimization of Reaction Parameters

N-Boc-3-(hydroxymethyl)azetidine: This precursor can be synthesized from 1-N-Boc-3-azetidinecarboxylic acid by reduction with borane-THF complex chemicalbook.com. The reaction is typically performed in an inert atmosphere at low temperatures, followed by warming to room temperature.

Tetrahydropyran-4-carbaldehyde: A common route to this aldehyde is the reduction of a corresponding carboxylic acid derivative. For example, tetrahydropyran-4-carbonitrile can be reduced using diisobutylaluminum hydride (DIBAL-H) at low temperatures chemicalbook.comchemicalbook.com.

4-(Bromomethyl)oxane: This can be prepared from tetrahydropyran-4-carboxylic acid. The carboxylic acid is first reduced to the corresponding alcohol, (oxan-4-yl)methanol, using a reducing agent like LiAlH₄. The resulting alcohol can then be converted to the bromide using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine.

Optimization of reaction parameters is crucial at each step to maximize yields and minimize side products. For coupling reactions like the Grignard reaction, key parameters to optimize include the choice of solvent, reaction temperature, and the rate of addition of the electrophile. For the Wittig reaction, the choice of base and solvent can influence the E/Z selectivity of the resulting alkene, although in this case, the subsequent hydrogenation step negates this issue. In reductive amination, the pH of the reaction medium and the choice of the reducing agent are critical for efficient imine formation and reduction.

PrecursorStarting MaterialKey ReagentsOptimized Conditions
N-Boc-3-(hydroxymethyl)azetidine1-N-Boc-3-azetidinecarboxylic acidBorane-THF complex-78 °C to room temperature, inert atmosphere
Tetrahydropyran-4-carbaldehydeTetrahydropyran-4-carbonitrileDIBAL-H, Toluene-78 °C to room temperature
4-(Bromomethyl)oxane(Oxan-4-yl)methanolPBr₃ or NBS/PPh₃Anhydrous conditions, controlled temperature

Comprehensive Spectroscopic Characterization and Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous identification and structural analysis of 3-[(Oxan-4-yl)methyl]azetidine. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁵N—researchers can map out the chemical environment of each atom, determine the connectivity of the carbon skeleton, and characterize the nitrogen heteroatom.

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their chemical shifts, signal integrations (corresponding to the number of protons), and spin-spin coupling patterns that reveal neighboring protons. For this compound, the spectrum is expected to show characteristic signals for the protons on the azetidine (B1206935) ring, the oxane (tetrahydropyran) ring, and the methylene (B1212753) bridge connecting them.

The protons on the azetidine ring (C2/C4 and C3) and the oxane ring (C2'/C6' and C3'/C5') would exhibit complex multiplicity due to coupling with adjacent non-equivalent protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Moiety (Note: Data is illustrative, based on typical values for similar structural fragments. Actual experimental values may vary.)

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Azetidine CH (C3)2.5 - 2.8Multiplet-
Azetidine CH₂ (C2, C4)3.5 - 3.8Triplet / Multiplet~7-9
Methylene Bridge (-CH₂-)1.6 - 1.8Doublet~7
Oxane CH (C4')1.4 - 1.7Multiplet-
Oxane CH₂ (C3', C5')1.2 - 1.5Multiplet-
Oxane CH₂ (C2', C6')3.3 - 3.5 (axial), 3.8 - 4.0 (equatorial)Multiplet-
Azetidine NH1.5 - 3.0Broad Singlet-

¹³C NMR spectroscopy is used to determine the number of unique carbon atoms and to elucidate the carbon framework of the molecule. The chemical shifts are indicative of the carbon's hybridization and its chemical environment. The signals for carbons adjacent to the heteroatoms (N and O) are typically shifted downfield.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound (Note: Data is illustrative, based on typical values for similar structural fragments. Actual experimental values may vary.)

Carbon Assignment Typical Chemical Shift (δ, ppm)
Azetidine CH (C3)35 - 40
Azetidine CH₂ (C2, C4)50 - 55
Methylene Bridge (-CH₂-)38 - 42
Oxane CH (C4')33 - 37
Oxane CH₂ (C3', C5')30 - 34
Oxane CH₂ (C2', C6')67 - 70

¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the chemical environment of the nitrogen atom within the azetidine ring. The chemical shift of the nitrogen is sensitive to substitution, protonation state, and ring strain. For unsubstituted azetidine, the ¹⁵N resonance is reported to be around δ 25.3 ppm relative to anhydrous ammonia (B1221849) ipb.pt. The presence of the (oxan-4-yl)methyl substituent at the C3 position is expected to have a minor effect on this value, while N-alkylation would shift the resonance significantly downfield ipb.pt. ¹⁵N NMR is crucial for confirming the integrity of the azetidine ring and studying its electronic properties.

For fluorinated derivatives, such as 3-fluoro-3-[(oxan-4-yl)methyl]azetidine, ¹⁹F NMR spectroscopy is an essential analytical tool. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, this technique provides a clear window into the fluorine's environment. The spectrum would confirm the successful incorporation of fluorine into the molecule. A key feature would be the observation of coupling between the fluorine atom and nearby protons (¹H-¹⁹F coupling), which would appear in both the ¹H and ¹⁹F spectra and help to confirm the exact position of the fluorine atom on the azetidine ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton connectivity within the azetidine and oxane rings separately. For example, correlations would be expected between the C3-H and the C2/C4 protons of the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two or three bonds. It is critical for connecting the different fragments of the molecule. Key HMBC correlations would be observed from the methylene bridge protons to the C3 and C4' carbons, confirming the link between the azetidine and oxane rings semanticscholar.orgresearchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule, for instance, the relative orientation of the substituent on the azetidine ring semanticscholar.orgnih.gov.

The Gauge-Including Atomic Orbital (GIAO) method is a computational quantum chemistry approach used to predict NMR chemical shifts nih.govacs.org. This method, often employed with Density Functional Theory (DFT), calculates the isotropic magnetic shielding constants for each nucleus in the molecule. These theoretical values can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations can:

Aid in the assignment of complex ¹H and ¹³C NMR spectra by providing predicted chemical shifts to compare with experimental data.

Help to distinguish between possible isomers or conformers by calculating the expected spectra for each and identifying the best match with the experimental results.

Provide accurate predictions for ¹⁵N chemical shifts, which can be particularly useful given the experimental challenges sometimes associated with ¹⁵N NMR dntb.gov.uarsc.org.

The accuracy of GIAO-DFT methods has been shown to be high for a wide range of heterocyclic molecules, making it a valuable complementary tool in the structural characterization process dntb.gov.uaresearchgate.net.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. These techniques are exceptionally sensitive to the specific functional groups present, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be characterized by several key absorption bands corresponding to its distinct structural features.

The presence of the secondary amine within the azetidine ring would be indicated by an N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups in both the azetidine and oxane rings are expected in the 2850-2960 cm⁻¹ range. The C-O-C ether linkage in the oxane ring will produce a strong, characteristic stretching band around 1080-1150 cm⁻¹. The C-N stretching of the azetidine ring can be observed in the 1250-1020 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Azetidine)Stretch3300 - 3500Medium
C-H (Aliphatic)Stretch2850 - 2960Strong
C-O-C (Oxane)Stretch1080 - 1150Strong
C-N (Azetidine)Stretch1250 - 1020Medium
CH₂Bend (Scissoring)1440 - 1480Medium

Note: The exact positions of these bands can be influenced by the molecular environment and sample phase.

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric stretches.

For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric C-C and C-O stretching vibrations within the oxane ring. The symmetric C-H stretching vibrations would also be prominent. The combination of both FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 2: Expected FT-Raman Active Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-C (Ring)Symmetric Stretch800 - 1200Medium-Strong
C-O (Oxane)Symmetric Stretch800 - 900Medium
C-H (Aliphatic)Symmetric Stretch2850 - 2960Strong
N-H (Azetidine)Bend1500 - 1650Weak

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining molecular weight and elucidating molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound. The monoisotopic mass of the neutral compound (C₉H₁₇NO) is 155.1310 Da.

In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, with a theoretical exact mass of 156.1383 m/z. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

AdductFormulaTheoretical m/z
[M+H]⁺C₉H₁₈NO⁺156.1383
[M+Na]⁺C₉H₁₇NNaO⁺178.1202
[M+K]⁺C₉H₁₇KNO⁺194.0941

Data based on predicted values.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule, confirming its structure.

For the protonated this compound, several characteristic fragmentation pathways can be postulated. Cleavage of the bond between the methylene bridge and the azetidine ring would be a likely fragmentation route. Another plausible pathway involves the ring-opening of the azetidine or oxane moieties. Analysis of these fragmentation patterns is crucial for the structural confirmation of the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can determine precise bond lengths, bond angles, and conformational details of a molecule.

As of this writing, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, to illustrate the application of this technique to the core azetidine scaffold, the crystallographic data for the parent compound, unsubstituted azetidine, is presented as a representative example. The study of azetidine's crystal structure provides crucial insights into the inherent geometry and conformational properties of the four-membered ring, which are fundamental to understanding the structure of its derivatives.

The crystal structure of azetidine was determined at a temperature of 170 K. ed.ac.uk In the solid state, azetidine molecules are linked by N—H···N hydrogen bonds, forming chains that propagate along the crystal lattice. ed.ac.uk The asymmetric unit of the crystal contains two crystallographically distinct, but chemically identical, azetidine molecules.

The key crystallographic parameters for azetidine are summarized in the interactive data table below. This data provides a foundational understanding of the bond lengths and angles that characterize the strained azetidine ring system.

ParameterValue
Empirical FormulaC₃H₇N
Formula Weight57.10
Temperature170 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.636(2) Å b = 5.7538(14) Å c = 14.162(4) Å β = 101.07(3)°
Volume691.0(3) ų
Z (Molecules per unit cell)8
Calculated Density1.098 Mg/m³

The analysis of the azetidine structure reveals key geometric features. The four-membered ring is not planar, but puckered, which helps to alleviate some of the inherent ring strain. The bond lengths and internal angles of the ring deviate from those of ideal sp³-hybridized atoms, a direct consequence of this strain. Understanding these fundamental structural parameters in the parent azetidine molecule is essential for computational modeling and for predicting the solid-state conformation of more complex derivatives like this compound.

Advanced Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the geometry, electronic structure, and conformational preferences of 3-[(Oxan-4-yl)methyl]azetidine.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and electronic properties of organic molecules. For derivatives of azetidine (B1206935), DFT calculations are employed to determine key parameters such as ionization potential and electron affinity, which indicate the molecule's ability to lose or gain an electron, respectively. mdpi.com Theoretical studies on various azetidine derivatives utilize DFT to understand their physical and chemical behavior. researchgate.net

In the context of this compound, DFT calculations would be crucial for optimizing the molecular geometry, predicting vibrational frequencies, and calculating electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations help in understanding the molecule's reactivity and stability.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Heterocyclic System

PropertyCalculated ValueSignificance
Ionization Potential (IP)8.5 eVEnergy required to remove an electron.
Electron Affinity (EA)-0.5 eVEnergy released when an electron is added.
HOMO-LUMO Gap9.0 eVIndicator of chemical reactivity and stability.

For higher accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data on molecular energies and structures. For instance, high-level ab initio calculations have been used to investigate the conformations and bond dissociation energies of complex heterocyclic systems. bibliotekanauki.pl

The conformational landscape of a molecule describes the various spatial arrangements of its atoms and their relative energies. nih.gov For this compound, this involves analyzing the conformations of both the azetidine and oxane rings, as well as the orientation of the methyl linker.

The oxane ring is known to predominantly adopt a chair conformation, which minimizes steric strain and is the most thermodynamically stable arrangement for six-membered heterocyclic rings containing oxygen. The substituents on the ring typically occupy equatorial positions to reduce 1,3-diaxial interactions. The azetidine ring, being a four-membered heterocycle, is puckered to relieve ring strain.

Table 2: Predicted Stable Conformations of Constituent Rings

Ring SystemPredominant ConformationKey Feature
OxaneChairMinimizes torsional and steric strain.
AzetidinePuckered (Non-planar)Relieves angle strain inherent in a four-membered ring.

Heterocyclic rings can undergo inversion processes, where they flip between different conformations. Computational studies can determine the energy barriers associated with these inversions. For instance, the inversion of the pyramidal configuration at a heteroatom in a heterocyclic ring can be modeled using DFT studies. d-nb.info The energy barrier for ring inversion is a key parameter that influences the molecule's dynamic behavior. For some six-membered rings, the chair-chair interconversion energy has been evaluated using computational methods. researchgate.net The inversion barriers in heterocyclic compounds are influenced by factors such as the presence of electronegative atoms and the strain of the ring. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with a solvent. researchgate.net By simulating the motion of atoms over time, MD can reveal the accessible conformations and the transitions between them. For a molecule like this compound, MD simulations could be used to explore the full conformational space, including the relative orientations of the azetidine and oxane rings and the flexibility of the methylene (B1212753) bridge. These simulations also allow for the study of solvation effects by explicitly including solvent molecules, providing a more realistic model of the molecule's behavior in solution.

Reactivity and Reaction Mechanism Studies

Computational chemistry is instrumental in studying the reactivity of molecules and elucidating reaction mechanisms. researchgate.net For azetidine derivatives, quantum-chemical calculations have been used to study processes like ring-opening reactions. mdpi.comnih.gov Such studies can determine reaction profiles, identify transition states, and calculate activation energy barriers. mdpi.comnih.gov For example, it has been shown that one-electron reduction can significantly facilitate the ring-opening of an azetidine heterocycle. mdpi.comnih.gov These theoretical investigations can predict the feasibility of chemical transformations and guide the design of new synthetic routes.

Transition State Analysis for Reaction Pathways

Transition state theory is a cornerstone for understanding reaction kinetics. Computational analysis of transition states can elucidate the mechanisms of chemical reactions, such as the synthesis or degradation of this compound. For instance, studies on the synthesis of azetidine rings often involve intramolecular cyclization, where computational models can predict the energy barriers for competing pathways (e.g., formation of a four-membered azetidine ring versus a five-membered pyrrolidine (B122466) ring). Density Functional Theory (DFT) calculations are typically employed to locate the transition state geometries and calculate their activation energies.

A detailed analysis for this compound would require specific calculations of its formation or reaction pathways. Such data would typically be presented in a table comparing the energy of reactants, transition states, and products.

Data Table Placeholder: Transition State Energies for a Hypothetical Reaction Pathway

Species Method/Basis Set Electronic Energy (Hartree) Relative Energy (kcal/mol)
Reactants e.g., B3LYP/6-31G(d) Data not available Data not available
Transition State e.g., B3LYP/6-31G(d) Data not available Data not available

Intramolecular and Intermolecular Interaction Analysis

The physical properties and biological activity of a molecule are governed by its non-covalent interactions. Intramolecular interactions, such as hydrogen bonds or steric repulsions within the this compound molecule, dictate its preferred conformation. Intermolecular forces, including hydrogen bonding (e.g., involving the azetidine nitrogen or the oxane oxygen), dipole-dipole interactions, and London dispersion forces, determine its bulk properties like boiling point and solubility, as well as how it might interact with a biological target.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or analysis of the non-covalent interaction (NCI) index can quantify these forces.

Data Table Placeholder: Calculated Interaction Energies

Interaction Type Dimer Configuration Method Interaction Energy (kcal/mol)
Intermolecular H-Bond N-H···O (oxane) Data not available Data not available

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its chemical reactivity and properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the lone pair of the nitrogen or oxygen atom, making these sites nucleophilic. The LUMO would likely be associated with antibonding orbitals of C-N or C-O bonds.

Data Table Placeholder: FMO Properties of this compound

Parameter Method/Basis Set Value (eV)
HOMO Energy Data not available Data not available
LUMO Energy Data not available Data not available

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and antibonding orbitals, which correspond to a Lewis structure. This method allows for the quantitative analysis of hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital. For example, an NBO analysis of this compound could reveal interactions between the nitrogen lone pair and antibonding orbitals of adjacent C-C bonds, which would stabilize the molecule.

Data Table Placeholder: Second-Order Perturbation Analysis of Donor-Acceptor Interactions

Donor NBO Acceptor NBO E(2) (kcal/mol)
e.g., LP (N) e.g., σ*(C-C) Data not available
e.g., LP (O) e.g., σ*(C-C) Data not available

E(2) represents the stabilization energy of the hyperconjugative interaction.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

For this compound, the MEP map would be expected to show negative potential around the nitrogen and oxygen atoms due to their lone pairs, identifying them as sites for protonation or hydrogen bonding. The hydrogen atoms attached to the nitrogen would exhibit positive potential.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. Computational methods can predict NLO properties such as the first-order hyperpolarizability (β), a measure of the second-order NLO response. While this compound is a saturated system lacking the extensive π-conjugation typical of NLO chromophores, computational analysis could still quantify its baseline NLO properties.

Data Table Placeholder: Calculated NLO Properties

Parameter Method Value (esu)
Dipole Moment (μ) Data not available Data not available
Mean Polarizability (α) Data not available Data not available

Topological Analysis (e.g., ELF, LOL) for Chemical Bonding

The chemical bonding characteristics within the saturated heterocyclic compound this compound can be deeply understood through advanced computational methods like the topological analysis of the Electron Localization Function (ELF) and the Localized-Orbital Locator (LOL). jussieu.frresearchgate.net These methods provide a quantum mechanical framework to partition the molecular space into regions with clear chemical significance, such as atomic cores, covalent bonds, and lone pairs, thereby bridging computational data with classical chemical concepts. jussieu.frjussieu.fr

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful tool used to analyze electron localization in molecular systems. researchgate.net It maps the probability of finding an electron pair, with values ranging from 0 to 1. researchgate.net Regions with high ELF values (approaching 1) correspond to areas where electron pairs are highly localized, such as in covalent bonds or as lone pairs. ijasret.com In contrast, regions with lower ELF values indicate delocalized electrons. researchgate.net

For this compound, an ELF analysis is expected to identify distinct localization domains, or basins, corresponding to the different types of bonds and lone pairs within the molecule. The analysis would reveal basins for the C-C, C-H, C-N, and C-O single bonds, as well as for the lone pairs on the nitrogen and oxygen atoms.

A theoretical ELF analysis would yield basins of attraction for each bond type. Each basin contains a certain electron population, which for single bonds in similar saturated systems is typically close to 2.0e. The key findings from a hypothetical ELF analysis are summarized in the table below.

Basin TypeDescriptionExpected LocalizationAnticipated Basin Population (e)
V(C,C)Disynaptic basin for C-C single bondsLocalized between adjacent carbon atoms~1.95 - 2.00
V(C,H)Disynaptic basin for C-H single bondsLocalized between carbon and hydrogen atoms~1.90 - 2.00
V(C,N)Disynaptic basin for C-N single bonds in the azetidine ring and linkerLocalized between carbon and nitrogen atoms; slightly polarized towards nitrogen~1.90 - 1.95
V(C,O)Disynaptic basin for C-O single bonds in the oxane ringLocalized between carbon and oxygen atoms; significantly polarized towards oxygen~1.85 - 1.90
V(N)Monosynaptic basin for the nitrogen lone pairLocalized on the nitrogen atom of the azetidine ring~2.00
V(O)Monosynaptic basin for the oxygen lone pairsTwo distinct monosynaptic basins localized on the oxygen atom of the oxane ring~2.00 per basin

The puckered nature of the azetidine and oxane rings, as is typical for such saturated heterocycles, would be reflected in the precise shape and orientation of these ELF basins. smolecule.com The strain in the four-membered azetidine ring might also lead to slight deviations in the basin shapes compared to the less-strained six-membered oxane ring. researchgate.net

Localized-Orbital Locator (LOL) Analysis

Complementing the ELF analysis, the Localized-Orbital Locator (LOL) offers another perspective on chemical bonding by being based on the kinetic-energy density. researchgate.netcdnsciencepub.com LOL analysis is effective in visualizing regions of high electron localization, where LOL values are typically high (values > 0.5) in areas dominated by covalent bonds and lone pairs. researchgate.netijasret.com It provides a clear distinction between bonding regions and areas of electron depletion. ijasret.com

A theoretical LOL analysis of this compound would produce a topological map that corroborates the findings from the ELF analysis. It would highlight attractors corresponding to the covalent bonds and the lone pair electrons on the heteroatoms.

The LOL profiles are expected to show high values in the internuclear regions for all covalent bonds, confirming their shared-electron nature. The key features anticipated from an LOL analysis are presented in the following table.

LOL FeatureDescriptionExpected LOL Value (γ)Interpretation
Γ(C,C) AttractorAttractor located in the C-C bonding regionHigh (γ > 0.7)Strong covalent character
Γ(C,H) AttractorAttractor located in the C-H bonding regionHigh (γ > 0.7)Strong covalent character
Γ(C,N) AttractorAttractor in the C-N bonding regionHigh (γ > 0.7)Polarized covalent bond
Γ(C,O) AttractorAttractor in the C-O bonding regionHigh (γ > 0.7)Highly polarized covalent bond
Γ(N) Lone Pair AttractorAttractor corresponding to the N lone pairVery High (γ ≈ 0.8-0.9)Highly localized non-bonding electron pair
Γ(O) Lone Pair AttractorsAttractors corresponding to the O lone pairsVery High (γ ≈ 0.8-0.9)Highly localized non-bonding electron pairs

Chemical Reactivity and Mechanistic Investigations of 3 Oxan 4 Yl Methyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Moiety: Pathways and Products

The high ring strain of the azetidine ring makes it prone to nucleophilic ring-opening reactions, which serve as a primary pathway for its functionalization. clockss.orgbeilstein-journals.org These reactions typically require activation of the azetidine nitrogen, either through protonation under acidic conditions or by conversion into a quaternary azetidinium salt. magtech.com.cnnih.gov For an unsymmetrically substituted compound like 3-[(oxan-4-yl)methyl]azetidine, the regioselectivity of the nucleophilic attack is a key consideration.

Under acidic conditions (using Brønsted or Lewis acids), the nitrogen atom is protonated or coordinated, making the ring carbons more electrophilic. organic-chemistry.org Nucleophiles can then attack at either the C2 or C4 position, leading to the cleavage of a C-N bond. The attack generally follows an SN2 mechanism. organic-chemistry.org For 3-substituted azetidines, nucleophilic attack typically occurs at the less sterically hindered C4 position, although electronic factors can influence this outcome. magtech.com.cnorganic-chemistry.org

Pathways for Nucleophilic Ring-Opening:

Activation: The reaction is initiated by a Lewis or Brønsted acid (e.g., BF₃·OEt₂, Cu(OTf)₂, HCl) that activates the azetidine nitrogen. clockss.orgorganic-chemistry.org

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the α-carbons (C2 or C4).

Product Formation: The ring opens to yield a stable, acyclic γ-amino compound.

A summary of potential ring-opening reactions with various nucleophiles is presented in the table below.

Activating Agent Nucleophile (Nu⁻) Potential Product Structure Reference
Lewis Acid (e.g., BF₃·OEt₂)Halide (e.g., Cl⁻, Br⁻)1-amino-3-halo-2-(oxan-4-ylmethyl)propane clockss.org
Brønsted Acid (e.g., HCl)Alcohol (R-OH)1-amino-3-alkoxy-2-(oxan-4-ylmethyl)propane organic-chemistry.org
Methyl TriflateAzide (N₃⁻)1-amino-3-azido-2-(oxan-4-ylmethyl)propane organic-chemistry.org
Acid CatalystWater (H₂O)1-amino-3-hydroxy-2-(oxan-4-ylmethyl)propane beilstein-journals.org

Ring-Expansion Reactions Involving the Azetidine System

Azetidines can undergo ring-expansion reactions to form more stable five-membered rings, such as pyrrolidines. nih.gov These transformations are of significant synthetic interest as they provide access to substituted pyrrolidine (B122466) scaffolds. A common mechanistic pathway involves the formation of a bicyclic aziridinium (B1262131) ion intermediate, which then undergoes intramolecular nucleophilic attack to yield the expanded ring. clockss.orgrsc.org

For this compound, a related pathway could be initiated by converting the secondary amine into a species with a leaving group on an adjacent carbon, for example, via functionalization of the methyl linker. However, a more direct analogy involves the rearrangement of 2-(aminomethyl)azetidines. clockss.org A Lewis acid-mediated rearrangement can be envisioned where the azetidine nitrogen is activated, followed by an intramolecular rearrangement.

Another prominent method for ring expansion is the Stevens rearrangement, which typically involves the formation of an ammonium (B1175870) ylide intermediate. magtech.com.cnnih.gov Treating the azetidine with a diazo compound in the presence of a copper or rhodium catalyst can generate a carbene, which reacts with the azetidine nitrogen to form an ylide. Subsequent Current time information in Bangalore, IN.rsc.org-rearrangement leads to the formation of a pyrrolidine. nih.gov

Potential Ring-Expansion Pathways:

Reaction Type Reagents Intermediate Product Reference
Thermal/Lewis Acid IsomerizationHeat or Lewis Acid (e.g., BF₃·OEt₂)Bicyclic Aziridinium Ion3-(Oxan-4-yl)pyrrolidine clockss.orgrsc.orgrsc.org
Stevens RearrangementDiazo compound (e.g., N₂CHCO₂Et), Cu or Rh catalystAzetidinium YlideSubstituted 3-(Oxan-4-yl)pyrrolidine nih.gov

Reactivity Profiles of the Oxane Ring Under Various Conditions

The oxane (tetrahydropyran) ring is a saturated six-membered ether that is considerably more stable and less reactive than the azetidine ring. rsc.orgwikipedia.org Unlike smaller cyclic ethers such as oxiranes and oxetanes, the oxane ring possesses minimal ring strain, similar to cyclohexane (B81311). Consequently, it is generally resistant to ring-opening under many conditions, including strongly acidic or basic environments where the azetidine ring would be reactive. rsc.orgvulcanchem.com

Stability under Acidic Conditions: The oxane ring is notably stable in the presence of acids. Studies have shown that tetrahydropyran (B127337) is resistant to acid-catalyzed ring-opening polymerization, a reaction that readily occurs with tetrahydrofuran (B95107) (THF). rsc.orgosti.gov This stability allows for selective reactions on the azetidine moiety using acid catalysis without affecting the oxane ring.

Stability under Basic Conditions: The oxane ring is also stable under basic conditions. The ether linkage is not susceptible to cleavage by common bases. vulcanchem.com

Reactivity of the Oxygen Atom: The oxygen atom of the oxane ring possesses lone pairs of electrons and can act as a Lewis base or a hydrogen bond acceptor. acs.org While it is less nucleophilic than the azetidine nitrogen, it can coordinate to strong Lewis acids, although this typically does not lead to ring-opening unless harsh conditions are applied. The steric bulk of the oxane ring can also slow down potential reactions at the oxygen atom.

This differential reactivity is a key feature of this compound, enabling synthetic strategies that selectively target the more labile azetidine ring.

Transformations at the Methyl Linker and Substituent Effects

Substituent Effects on the Azetidine Ring:

The reactivity of the azetidine ring is highly sensitive to the nature of the substituent on the nitrogen atom. acs.org

N-Alkylation: The presence of a simple alkyl group on the nitrogen generally maintains the ring's basicity and nucleophilicity.

N-Acylation or N-Sulfonylation: The introduction of an electron-withdrawing group (e.g., acetyl, tosyl) significantly reduces the nitrogen's nucleophilicity and basicity. This activation makes the ring carbons more susceptible to attack by external nucleophiles and can facilitate ring-opening or expansion reactions. magtech.com.cnclockss.org For instance, N-tosylated azetidines undergo regioselective ring-opening with various nucleophiles in the presence of a Lewis acid. organic-chemistry.org

Substituents on Carbon: The electronic nature of substituents on the ring carbons also plays a crucial role. Electron-withdrawing groups can stabilize adjacent carbanions, while electron-donating groups can stabilize adjacent carbocations, influencing the regioselectivity of ring-opening reactions. rsc.org In the case of this compound, the oxan-4-ylmethyl group is a simple alkyl substituent with minimal electronic effect.

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple functional groups and reactive sites in this compound makes selective transformations a key challenge and opportunity.

Chemoselectivity: The primary site of reactivity is the azetidine nitrogen, which is more nucleophilic and basic than the oxane oxygen. Therefore, reactions with electrophiles (e.g., alkyl halides, acyl chlorides) will preferentially occur at the nitrogen atom, leading to N-functionalized products. The inherent strain of the azetidine ring also makes its C-N bonds more susceptible to cleavage compared to the C-O bonds of the stable oxane ring. rsc.org

Regioselectivity: As discussed in section 5.1, the ring-opening of the azetidinium intermediate is a regioselective process. For 3-substituted azetidines, nucleophilic attack generally occurs at the less substituted C4-position due to steric hindrance, but this can be overridden by electronic effects. magtech.com.cnorganic-chemistry.org For instance, in the ring-opening of 2-aryl-N-tosylazetidines, the nucleophile attacks the benzylic C2 position, which can better stabilize a partial positive charge in the transition state. organic-chemistry.org

Stereoselectivity: If an enantiomerically pure form of this compound were used, stereoselective transformations would be possible. Ring-opening reactions via an SN2 mechanism proceed with inversion of stereochemistry at the attacked carbon center. organic-chemistry.org Ring-expansion reactions can also proceed with high stereocontrol. rsc.org Furthermore, catalytic asymmetric methods have been developed for the enantioselective ring-opening of azetidines using chiral catalysts, which can create stereodefined products. nih.govchemrxiv.org

Catalytic Reactions Facilitated by the Compound's Structure

The structural features of this compound suggest its potential use as a ligand in catalysis. Chiral azetidines have been successfully employed as ligands and organocatalysts in a variety of asymmetric reactions. researchgate.netbham.ac.uk

The nitrogen atom of the azetidine ring can act as a Lewis base to coordinate with a metal center. The rigidity of the azetidine scaffold can enhance the stereocontrol in a catalytic pocket. rsc.org In this compound, the presence of two heteroatoms (the azetidine nitrogen and the oxane oxygen) raises the possibility of it acting as a bidentate ligand. Coordination of both heteroatoms to a metal center would form a chelate ring, which could influence the geometry and reactivity of the resulting metal complex.

Potential Catalytic Applications:

Catalytic Role Reaction Type Mechanism Reference
Chiral LigandAsymmetric addition to aldehydesCoordination of the azetidine N to a metal (e.g., Zinc), creating a chiral environment for the reaction. researchgate.net
OrganocatalystAsymmetric Michael AdditionThe secondary amine can form an enamine or iminium ion intermediate with the substrate. rsc.org
Bidentate LigandVarious transition-metal catalyzed reactionsChelation of a metal ion by the azetidine N and oxane O, potentially enhancing catalytic activity or selectivity. bham.ac.uk

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Construction of Complex Polycyclic Systems

The strained nature of the azetidine (B1206935) ring makes it a reactive intermediate for ring-opening and ring-expansion reactions, providing pathways to more complex polycyclic and heterocyclic systems. rsc.org While direct examples involving 3-[(Oxan-4-yl)methyl]azetidine are specific to patented claims, the general reactivity of the azetidine core is well-documented. For instance, methods involving the ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes can be used to generate functionalized azetidines that serve as precursors to larger structures. nih.govrsc.org The strategic cleavage of C-N or C-C bonds within the azetidine ring under specific conditions can lead to the formation of larger rings, such as pyrrolidines or piperidines, which are common motifs in polycyclic natural products and pharmaceuticals. organic-chemistry.orgnih.gov The presence of the oxane group in this compound offers an additional site for functionalization or intramolecular cyclization, potentially leading to fused or spirocyclic polyheterocyclic systems. Synthetic strategies such as the aza Paternò-Büchi reaction, a [2+2] photocycloaddition, represent an efficient method for constructing functionalized azetidines that can be further elaborated into polycyclic scaffolds. researchgate.net

Scaffold for Structural Diversity in Heterocyclic Libraries

The concept of "scaffold diversification" is central to modern drug discovery, enabling the rapid assembly of libraries of structurally related compounds. nih.gov The this compound framework is an ideal starting point for such endeavors. The secondary amine of the azetidine ring can be readily functionalized, while the oxane ring provides a distinct structural and polarity domain.

One powerful strategy involves the conversion of azetidine-containing alcohols into ynones (α,β-acetylenic ketones) through ruthenium-catalyzed oxidative alkynylation. nih.gov These ynone intermediates can then undergo condensation reactions with various reagents to produce a diverse set of N-heterocycles. For example, reaction with hydrazines yields pyrazoles, hydroxylamine (B1172632) yields isoxazoles, and amidines yield pyrimidines. nih.gov This three-fold diversification from a single azetidine-bearing scaffold highlights the efficiency of this approach in populating chemical libraries with novel compounds. nih.gov Furthermore, diversity-oriented synthesis strategies can leverage multicomponent reactions to rapidly build a library of 1,3,3-trisubstituted azetidines from a common precursor. nih.gov

Table 1: Heterocyclic Scaffolds Derived from Azetidine Intermediates

Starting Material Class Reagent Resulting Heterocycle
Azetidine-bearing Ynone Hydrazine Pyrazole
Azetidine-bearing Ynone Hydroxylamine Isoxazole
Azetidine-bearing Ynone Amidine Pyrimidine
Methyl (N-Boc-azetidin-3-ylidene)acetate NH-Heterocycles (e.g., Pyrazole, Pyrrolidine) Substituted Azetidinyl-Heterocycles

Precursor for the Synthesis of Novel Functionalized Derivatives

The this compound scaffold is a versatile precursor for a wide range of functionalized derivatives. The nitrogen atom of the azetidine ring is a key site for modification. A common and powerful method for C-N bond formation is the aza-Michael addition. mdpi.com For example, methyl (N-Boc-azetidin-3-ylidene)acetate, derived from N-Boc-azetidin-3-one, can react with various heterocyclic amines (such as pyrazole, pyrrolidine (B122466), and piperidine) to yield novel 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net

These derivatives can be further modified. For instance, a brominated pyrazole-azetidine hybrid can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce further diversity. mdpi.comresearchgate.net Additionally, the fluorine-substituted derivative, 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine, acts as an intermediate where the fluorine atom can be displaced via nucleophilic substitution to synthesize various other derivatives. smolecule.com

Application in Peptidomimetics and Unnatural Amino Acid Design

Unnatural amino acids are crucial tools in drug discovery, used to create peptidomimetics—molecules that mimic natural peptides but have enhanced stability, selectivity, and bioavailability. researchgate.netsigmaaldrich.com The conformationally constrained nature of the azetidine ring makes it an excellent scaffold for designing such molecules. mdpi.com

Azetidine-based amino acids serve as constrained analogues of natural amino acids like proline and GABA. mdpi.com For example, (Azetidin-3-yl)acetic acid can be viewed as a structural analogue of 4-aminobutanoic acid (GABA). mdpi.com By incorporating the this compound motif into an amino acid structure, chemists can create novel building blocks for peptide synthesis. ktu.eduthieme.de These unnatural amino acids can be used to probe protein structure and function or to develop therapeutic peptides with improved properties. sigmaaldrich.comspringernature.com The synthesis of such derivatives has been achieved through methods like the aza-Michael addition to α,β-unsaturated azetidine esters, yielding new heterocyclic amino acid building blocks. mdpi.comresearchgate.net

Table 2: Azetidine-Based Amino Acid Analogues

Azetidine Derivative Natural Amino Acid Analogue Application
Azetidine-2-carboxylic acid L-proline Building blocks for small peptides. mdpi.com
Azetidine-3-carboxylic acid β-proline Used in endomorphin tetrapeptides. mdpi.com
(Azetidin-3-yl)acetic acid 4-aminobutanoic acid (GABA) Potential modulators of GABAA receptors. mdpi.com

Strategy for Introducing sp3 Carbon Character into Molecular Architectures

In recent years, there has been a significant push in medicinal chemistry to move away from flat, aromatic (sp2-hybridized) structures towards more three-dimensional molecules rich in sp3-hybridized carbons. Increased sp3 character is often associated with improved physicochemical properties, such as higher solubility and better metabolic stability, which can lead to more successful clinical candidates. rsc.org

The this compound scaffold is an excellent tool for introducing sp3 character into a molecule. Both the azetidine and the oxane rings are saturated, non-planar structures composed entirely of sp3-hybridized carbon atoms (and heteroatoms). Incorporating this building block into a larger molecule inherently increases its Fraction of sp3 carbons (Fsp3), a key metric in modern drug design. Synthetic methods that combine this sp3-rich fragment with other molecular components, such as Suzuki-Miyaura coupling followed by hydrogenation, provide a practical route to lead-like compounds with high sp3 content. rsc.org

Development of Chiral Scaffolds and Ligands for Asymmetric Catalysis

Chiral azetidine derivatives are valuable as building blocks for enantiomerically pure compounds and as ligands in asymmetric catalysis. nsf.govnih.gov The development of methods to synthesize chiral azetidines with high stereocontrol is an active area of research. nsf.gov

Copper(I)-catalyzed asymmetric [3+1]-cycloaddition reactions have been developed to produce chiral tetrasubstituted azetine-2-carboxylates, which can then be hydrogenated to yield the corresponding all-cis azetidine derivatives with high stereocontrol. nsf.govnih.gov These chiral azetidine scaffolds can be further functionalized. While DNA has been explored as a large-scale chiral scaffold to guide metal catalysts, smaller, well-defined chiral molecules like azetidine derivatives can serve as effective ligands for transition metals (e.g., Nickel, Copper, Rhodium) in a variety of asymmetric reactions. mdpi.comepfl.ch The rigid framework of the azetidine ring can create a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity in C-H functionalization and other bond-forming reactions. epfl.ch

Potential Research Applications in Chemical Biology and Material Science

Structural Probes for Elucidating Molecular Recognition Principles

There is no specific research available that details the use of 3-[(Oxan-4-yl)methyl]azetidine as a structural probe for understanding molecular recognition principles. Its constituent parts, the azetidine (B1206935) and oxane rings, are known scaffolds in medicinal chemistry, but studies on the combined molecule for this purpose have not been published.

Ligand Design in Organometallic Chemistry

Information regarding the application of this compound in the design of ligands for organometallic chemistry is not present in the available scientific literature. The nitrogen atom in the azetidine ring theoretically could coordinate with metal centers, but no specific examples or studies involving this compound have been documented.

Applications in Advanced Polymer Chemistry Research (Non-Biological)

There is a lack of published research on the use of this compound in the field of advanced polymer chemistry for non-biological applications. Its bifunctional nature could potentially lend itself to monomer synthesis, but no such polymers have been reported.

Basic Research on Heterocyclic Chemistry and Ring Strain Phenomena

While the azetidine ring is a well-studied heterocyclic system known for its significant ring strain, specific studies focusing on this compound to probe these phenomena are not found in the literature. Research in this area tends to focus on simpler, substituted azetidines.

Design Elements for Advanced Functional Materials

No current research articles or patents describe the incorporation of this compound as a design element in the creation of advanced functional materials.

Fundamental Studies of Ligand-Target Interactions (Excluding Clinical Outcomes)

There is a notable absence of fundamental studies investigating the interactions between this compound and specific biological or synthetic targets. While its fragments are common in drug discovery, this specific molecule has not been the subject of such detailed, non-clinical investigations.

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